molecular formula C11H12O5 B3253575 Dimethyl 4-hydroxy-5-methylphthalate CAS No. 22481-13-6

Dimethyl 4-hydroxy-5-methylphthalate

Cat. No.: B3253575
CAS No.: 22481-13-6
M. Wt: 224.21 g/mol
InChI Key: CLVLHEUGSSSULY-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-5-methylphthalate is an organic compound with the molecular formula C11H12O5 It is a derivative of phthalic acid and is characterized by the presence of two ester groups, a hydroxyl group, and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-hydroxy-5-methylphthalate can be synthesized through the esterification of 4-hydroxy-5-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-5-methylphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-keto-5-methylphthalate or 4-carboxy-5-methylphthalate.

    Reduction: Formation of dimethyl 4-hydroxy-5-methylbenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Dimethyl 4-hydroxy-5-methylphthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 4-hydroxy-5-methylphthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phthalate: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    Dimethyl 4-hydroxyphthalate: Similar structure but without the methyl group, affecting its steric and electronic properties.

    Dimethyl 5-methylphthalate: Lacks the hydroxyl group, influencing its solubility and reactivity.

Uniqueness

Dimethyl 4-hydroxy-5-methylphthalate is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. This combination of functional groups enhances its reactivity and potential applications in various fields. The hydroxyl group increases its solubility in polar solvents, while the methyl group provides steric hindrance, influencing its interactions with other molecules.

Properties

IUPAC Name

dimethyl 4-hydroxy-5-methylbenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLHEUGSSSULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334430
Record name Dimethyl 4-hydroxy-5-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22481-13-6
Record name Dimethyl 4-hydroxy-5-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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